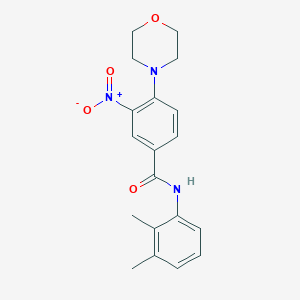
N-(2-furylmethyl)-2-(2-methoxy-4-propylphenoxy)ethanamine hydrochloride
Overview
Description
N-(2-furylmethyl)-2-(2-methoxy-4-propylphenoxy)ethanamine hydrochloride, also known as FMPH, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMPH is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various regions of the brain and peripheral tissues.
Mechanism of Action
N-(2-furylmethyl)-2-(2-methoxy-4-propylphenoxy)ethanamine hydrochloride acts as a selective agonist of TAAR1, a receptor that is expressed in various regions of the brain and peripheral tissues. TAAR1 agonists have been shown to modulate dopaminergic and serotonergic neurotransmission, which are implicated in the pathophysiology of neuropsychiatric disorders. This compound has been shown to increase dopamine and serotonin release in the prefrontal cortex and striatum, which are regions of the brain that are involved in cognitive and emotional processing.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the brain. TAAR1 agonists have been shown to modulate dopaminergic and serotonergic neurotransmission, which are implicated in the pathophysiology of neuropsychiatric disorders. This compound has been shown to increase dopamine and serotonin release in the prefrontal cortex and striatum, which are regions of the brain that are involved in cognitive and emotional processing. This compound has also been shown to increase cAMP levels in cells expressing TAAR1, which is a downstream signaling pathway of this receptor.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-2-(2-methoxy-4-propylphenoxy)ethanamine hydrochloride has several advantages for lab experiments, particularly in the field of neuroscience. This compound is a selective agonist of TAAR1, which allows for the specific modulation of this receptor without affecting other receptors or neurotransmitter systems. This compound has also been shown to have a long half-life in vivo, which allows for sustained activation of TAAR1. However, this compound has some limitations for lab experiments, particularly in terms of its solubility and stability. This compound hydrochloride is highly hygroscopic and can degrade over time, which can affect its potency and purity.
Future Directions
There are several future directions for the study of N-(2-furylmethyl)-2-(2-methoxy-4-propylphenoxy)ethanamine hydrochloride and TAAR1 agonists. One direction is the development of more potent and selective TAAR1 agonists, which can have greater therapeutic potential. Another direction is the investigation of the role of TAAR1 in various neuropsychiatric disorders, particularly in the context of dopamine and serotonin dysregulation. Additionally, the development of more effective delivery methods for TAAR1 agonists, such as nanoparticles or gene therapy, can enhance their therapeutic potential. Finally, the investigation of the long-term effects of TAAR1 agonists on neuronal function and behavior can provide insights into their safety and efficacy for clinical use.
Scientific Research Applications
N-(2-furylmethyl)-2-(2-methoxy-4-propylphenoxy)ethanamine hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the treatment of neuropsychiatric disorders such as schizophrenia, depression, and addiction. TAAR1 agonists have been shown to modulate dopaminergic and serotonergic neurotransmission, which are implicated in the pathophysiology of these disorders. This compound has also been studied for its potential cognitive-enhancing effects, as TAAR1 agonists have been shown to improve learning and memory in animal models.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methoxy-4-propylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.ClH/c1-3-5-14-7-8-16(17(12-14)19-2)21-11-9-18-13-15-6-4-10-20-15;/h4,6-8,10,12,18H,3,5,9,11,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCZQSNMKCAWSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCCNCC2=CC=CO2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(ethylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4406917.png)
![N-[4-(4-morpholinylmethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4406925.png)

![4-chloro-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4406940.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B4406943.png)

![N-[2-(difluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4406958.png)
![1-[2-(4-biphenylyloxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4406959.png)
![1-{4-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4406966.png)
![2-(4-methoxyphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4406975.png)

![2-[(4-phenyl-1,3-thiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4406989.png)

